Cafeato de etilo

Descripción general

Descripción

El cafeato de etilo es un éster del ácido cafeico, un ácido hidroxicinámico, y etanol. Es un compuesto orgánico natural que se encuentra en varias plantas, como Bidens pilosa, Polygonum amplexicaule y Ligularia fischeri . El this compound es conocido por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y antifibróticas .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Ethyl caffeate exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory disorders. Research indicates that it suppresses the activation of nuclear factor kappa B (NF-κB) and its downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies demonstrated that ethyl caffeate inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, with an IC50 value of 5.5 µg/ml .

Antioxidant Activity

Ethyl caffeate has been shown to enhance antioxidant capacity. In studies involving coffee components, ethyl caffeate was linked to increased plasma antioxidant levels without raising polyphenol content, suggesting its role in protecting against oxidative stress . This property is particularly relevant in conditions like cerebral infarction where oxidative damage is prevalent.

Potential Anticancer Applications

Recent studies have highlighted the potential anticancer properties of ethyl caffeate. It has been investigated for its effects on various cancer cell lines:

- Breast Cancer : Ethyl caffeate inhibited the growth of MCF-7 breast cancer cells by reducing COX-2 transcriptional activity .

- Collagen-Induced Arthritis : In animal models, ethyl caffeate ameliorated symptoms associated with collagen-induced arthritis by suppressing Th1 immune responses, indicating a broader immunomodulatory role that could be relevant in cancer therapy .

Other Therapeutic Applications

Ethyl caffeate shows promise in other therapeutic areas:

- Chronic Liver Disease : Studies suggest that it can prevent liver injury induced by dimethylnitrosamine in rats, indicating its protective role against liver diseases .

- Aldosterone Synthase Inhibition : Pharmacophore modeling indicates that ethyl caffeate may inhibit aldosterone synthase, which could have implications for hypertension treatment .

Summary Table of Applications

Mecanismo De Acción

El cafeato de etilo ejerce sus efectos a través de varios objetivos moleculares y vías. Suprime la activación de NF-kappaB y sus mediadores inflamatorios posteriores, como iNOS, COX-2 y PGE2 . Además, el this compound inhibe la vía de señalización del receptor de hidrocarburos arilo (AhR), que se asocia con su actividad antialérgica . También actúa como un inhibidor de la aldosterona sintasa, regulando así la presión arterial .

Análisis Bioquímico

Biochemical Properties

Ethyl caffeate is involved in the caffeic acid synthesis pathway . The genes involved in this pathway include tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC), which were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana . In the presence of ethanol, E. coli harboring these genes successfully synthesized ethyl caffeate .

Cellular Effects

Ethyl caffeate has been found to suppress NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin . It also exhibits anticancer, anti-inflammatory, and antifibrotic activities .

Molecular Mechanism

Pharmacophore modeling, molecular docking, and molecular dynamics simulation studies indicate that ethyl caffeate is a potential inhibitor of the aldosterone synthase (CYP11B2), a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .

Dosage Effects in Animal Models

Ethyl caffeate administered intraperitoneally in rats previously is able to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury

Metabolic Pathways

Ethyl caffeate is synthesized from tyrosine by deamination and hydroxylation, and needs to be activated by the attachment of coenzyme A (CoA)

Métodos De Preparación

El cafeato de etilo se puede sintetizar mediante la esterificación del ácido cafeico con etanol. Esta reacción generalmente requiere un catalizador ácido, como el ácido sulfúrico, y se lleva a cabo en condiciones de reflujo . En un entorno industrial, el this compound también se puede producir utilizando métodos biocatalíticos. Por ejemplo, la expresión de la caffeoil-CoA aciltransferasa en Escherichia coli se ha utilizado para biosintetizar this compound .

Análisis De Reacciones Químicas

El cafeato de etilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar quinonas y otros productos de oxidación.

Reducción: La reducción del this compound puede conducir a la formación de derivados dihidro.

Sustitución: El this compound reacciona con la metilamina para producir pigmentos verdes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

El cafeato de etilo es similar a otros derivados del ácido hidroxicinámico, como:

Ácido cafeico: El compuesto principal del this compound, conocido por sus propiedades antioxidantes.

Ácido clorogénico: Un conjugado del ácido cafeico y el ácido quínico, que se encuentra comúnmente en el café y es conocido por sus beneficios para la salud.

Ácido ferúlico: Otro derivado del ácido hidroxicinámico con propiedades antioxidantes y antiinflamatorias.

El this compound es único debido a su enlace éster con el etanol, que imparte actividades biológicas y reactividad química distintas en comparación con su compuesto principal, el ácido cafeico .

Actividad Biológica

Ethyl caffeate (EC), an ester derived from caffeic acid, is a naturally occurring phenolic compound found in various medicinal plants, including Bidens pilosa. This compound has garnered attention for its potential therapeutic properties, particularly in the context of inflammation and oxidative stress. This article reviews the biological activities of ethyl caffeate, focusing on its anti-inflammatory mechanisms, antioxidant properties, and potential applications in treating various diseases.

Chemical Structure and Properties

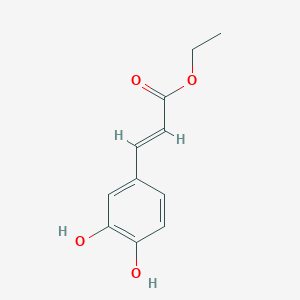

Ethyl caffeate is chemically characterized as ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate. Its structure includes a catechol moiety and an α,β-unsaturated ester group, which are critical for its biological activity. The molecular formula is CHO, and it has a molecular weight of 208.24 g/mol.

Anti-Inflammatory Mechanisms

Ethyl caffeate exhibits significant anti-inflammatory effects through multiple pathways:

- Inhibition of NF-κB Activation : EC suppresses the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. In vitro studies demonstrated that EC inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages with an IC value of 5.5 μg/ml. This inhibition occurs by preventing the formation of the NF-κB·DNA complex, thereby reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Aryl Hydrocarbon Receptor (AhR) Modulation : Recent research indicates that EC can inhibit AhR signaling pathways, which are implicated in allergic responses and inflammation. EC reduced AhR activation in both cell culture systems and mouse models, leading to decreased expression of AhR target genes such as CYP1A1 and reduced mast cell activation .

- Effects on Cytokine Production : Ethyl caffeate has been shown to downregulate pro-inflammatory cytokines such as IL-6 in mouse bone marrow-derived mast cells (BMMCs). This suggests that EC may play a role in mitigating allergic inflammation by modulating immune responses .

Antioxidant Activity

Ethyl caffeate also exhibits antioxidant properties, contributing to its protective effects against oxidative stress:

- Free Radical Scavenging : Studies have demonstrated that EC possesses significant free radical scavenging activity, which can mitigate oxidative damage in various biological systems .

- Protection Against Amyloid-Beta Toxicity : In experimental models, EC has been shown to protect neuronal cells from amyloid-beta-induced toxicity, indicating its potential neuroprotective effects .

In Vitro Studies

A series of experiments conducted on RAW 264.7 macrophages revealed that ethyl caffeate effectively inhibited LPS-induced NO production and COX-2 expression. The results were statistically significant, with p-values indicating strong evidence against the null hypothesis of no effect.

In Vivo Studies

In animal models, oral administration of ethyl caffeate significantly reduced ear swelling associated with IgE-mediated allergic reactions. Mice treated with EC showed decreased levels of MCP-1 and other inflammatory markers compared to control groups .

Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKYDMULARNCIS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876375 | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66648-50-8, 102-37-4 | |

| Record name | Ethyl trans-caffeate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeic acid ethyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ethyl caffeate exhibits its effects through various mechanisms:

- Direct binding to enzymes: Research suggests Ethyl caffeate directly binds to the active site of enzymes like human pancreatic α-amylase [], HIV protease [], and 5-lipoxygenase (5-LOX) []. This binding inhibits their activity, leading to downstream effects like reduced carbohydrate digestion [] and suppression of pro-inflammatory leukotriene B4 production [].

- Modulation of signaling pathways: Ethyl caffeate can suppress the PI3K, ERK1/2, and p38 kinase activities by directly binding to these kinases []. This leads to the downstream inhibition of AP1 and NF-κB transactivation, both crucial in inflammatory responses and carcinogenesis.

- Interaction with Aryl hydrocarbon receptor (AhR): Ethyl caffeate inhibits AhR signaling, impacting the expression of genes like CYP1A1 []. This inhibition is linked to reduced mast cell activation and allergic responses.

A:

- Spectroscopic Data: Ethyl caffeate's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and electron ionization mass spectroscopy (EI-MS) [].

ANone:

- Stability: Ethyl caffeate demonstrates stability under acidic conditions (pH 2-5) []. It shows better stability in whole blood at 0°C compared to 25°C []. Additionally, it exhibits higher stability in acidified plasma than in unacidified plasma at 25°C [].

- Applications: The stability of Ethyl caffeate under specific conditions makes it suitable for various applications:

ANone: While Ethyl caffeate exhibits biological activities, the provided research focuses primarily on its role as an enzyme inhibitor rather than a catalyst. Therefore, information regarding its catalytic properties, reaction mechanisms, and selectivity is limited within the provided context.

ANone: Yes, molecular docking studies have been performed to investigate the interaction of Ethyl caffeate with its target proteins. For instance:

- HIV protease: Molecular docking simulations with energy minimization and molecular dynamic (MD) simulation revealed that Ethyl caffeate binds to the active site of HIV protease, potentially explaining its inhibitory effects [].

- EGFR: Molecular docking studies showed that Ethyl caffeate exhibits high binding energy to EGFR, suggesting a potential mechanism for its synergistic antifungal effect with Fluconazole [].

ANone: While specific SAR studies focusing solely on Ethyl caffeate are not extensively detailed in the provided papers, research comparing the activities of caffeic acid and its derivatives, including Ethyl caffeate, offers some insights:

- Antioxidant activity: Ethyl caffeate generally demonstrates stronger antioxidant activity compared to caffeic acid [].

- α-amylase inhibition: Ethyl caffeate displays a distinct mode of inhibition on human α-amylase compared to the flavonol myricetin, causing disorder in the active site binding cleft [].

ANone: While a detailed historical timeline is not provided, the research highlights that Ethyl caffeate has been a subject of scientific interest, particularly regarding its potential health benefits and pharmacological activities:

- Early research: Early studies investigated Ethyl caffeate's antioxidant properties and its potential applications in food preservation [].

- Expanding research focus: Subsequent research has explored its diverse biological activities, including anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].

ANone: Yes, research on Ethyl caffeate spans multiple disciplines, including:

- Chemistry: Isolation and structural characterization from natural sources [, , , , , , , , , , ], chemical synthesis [], and analysis of its stability [].

- Biology: Investigating its biological activities, such as antioxidant [, , ], anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].

- Pharmacology: Exploring its pharmacokinetics [], target identification and validation [], and potential for drug development [, ].

- Food Science: Evaluating its potential use as a natural preservative [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.